![molecular formula C16H14ClNO4 B1272441 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid CAS No. 69902-04-1](/img/structure/B1272441.png)
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid” is a derivative of Glycine . Its molecular formula is C16H14ClNO4 .
Molecular Structure Analysis
The InChI code of the compound is1S/C16H14ClNO4/c17-13-8-6-12 (7-9-13)14 (15 (19)20)18-16 (21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2, (H,18,21) (H,19,20) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid with a melting point between 130 - 133 degrees Celsius . Its molecular weight is 319.74 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Improved Synthesis Pathways : This compound has been utilized in the improved synthesis of pharmaceuticals like Clopidogrel Sulfate, demonstrating advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).
- Antimicrobial Agent Synthesis : The compound serves as a precursor in the synthesis of antimicrobial agents, particularly in the formation of formazans and quinoxalines, which have shown moderate activity against various pathogens (P. Sah et al., 2014); (K. Popat et al., 2004).
Medicinal Chemistry and Drug Development
- Antitumor and Antioxidant Activities : Research has shown its derivatives' potential in antitumor and antioxidant activities, marking its significance in medicinal chemistry (M. A. El-Moneim et al., 2011).
- Anti-leishmanial and Anti-fungal Effects : Its derivatives have been studied for anti-leishmanial and anti-fungal effects, indicating its potential in treating infectious diseases (MI Khan et al., 2011).
Structural and Conformational Studies
- Molecular Structure Analysis : The compound is used in the study of molecular structures and conformations, aiding in the understanding of chemical interactions and stability (D. Lynch et al., 2003).
Discovery of Novel Compounds
- Natural Product Isolation : Its derivatives have been identified as novel compounds in natural products like Turkish Lichens, contributing to the discovery of new chemical entities (Suheyla Kirmizigul et al., 2003).
Safety and Hazards
Mécanisme D'action
Mode of Action
The presence of a benzyloxy carbonyl group suggests that it might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution . The chlorophenyl group might participate in electrophilic aromatic substitution reactions .
Pharmacokinetics
Factors such as its molecular weight (31974 ) and physical form (solid ) might influence its bioavailability. It’s also noted that the compound should be stored in a sealed, dry environment at room temperature , which could impact its stability and hence its pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and stability. In the case of this compound, it’s recommended to be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could impact its stability.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEBVGZLNNCTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377106 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]amino}(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid | |
CAS RN |
69902-04-1 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]amino}(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

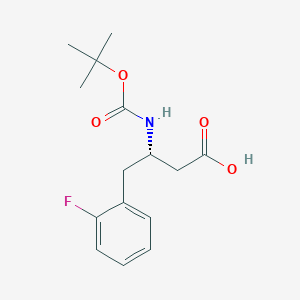
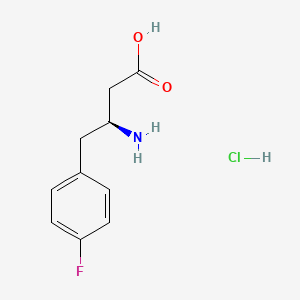
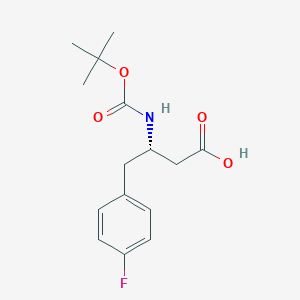
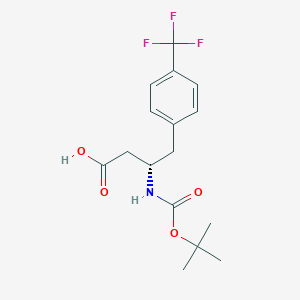
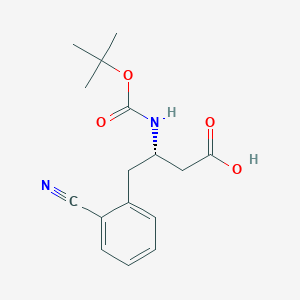
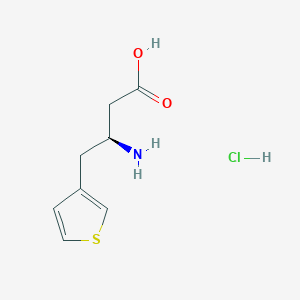
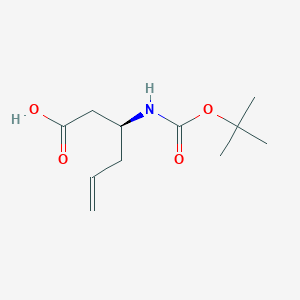
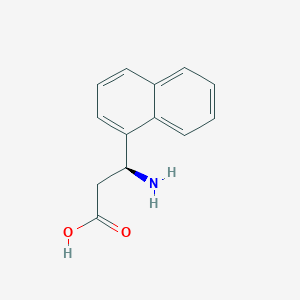

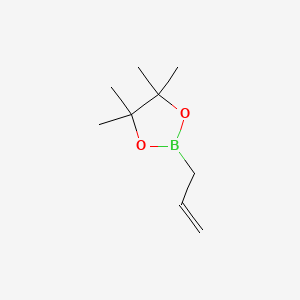
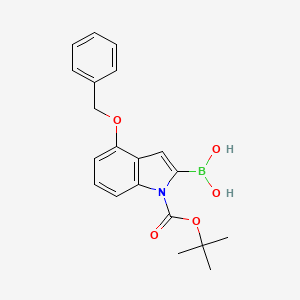
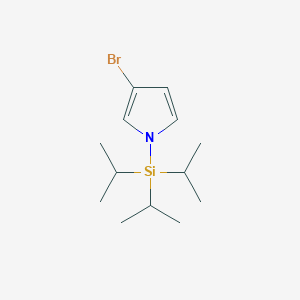
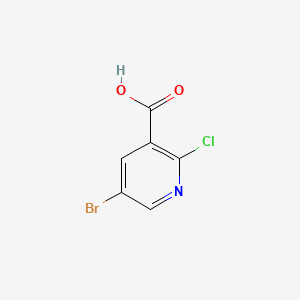
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)